3-({[(4-Ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid
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Overview
Description
3-({[(4-Ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is a complex organic compound that features a combination of functional groups, including an ethoxy group, a nitro group, a carbonyl group, a carbamothioyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(4-Ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Ethoxylation: The addition of an ethoxy group, which can be achieved through the reaction of the nitro compound with ethyl alcohol in the presence of a catalyst.
Carbamothioylation: The addition of a carbamothioyl group, which involves the reaction with thiourea or similar compounds.
Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-({[(4-Ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the corresponding alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-({[(4-Ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-({[(4-Ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carbonyl and carbamothioyl groups can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid
- 4-Methoxy-3-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid
Uniqueness
3-({[(4-Ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is unique due to the presence of the methyl group on the benzoic acid moiety, which can influence its chemical reactivity and biological activity. The combination of functional groups also provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
3-[(4-ethoxy-3-nitrobenzoyl)carbamothioylamino]-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-3-27-15-8-7-11(9-14(15)21(25)26)16(22)20-18(28)19-13-6-4-5-12(10(13)2)17(23)24/h4-9H,3H2,1-2H3,(H,23,24)(H2,19,20,22,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUWDQHNFGKWAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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